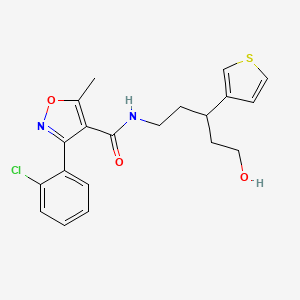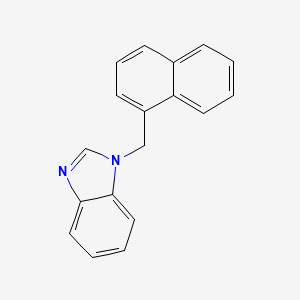
1-(Naphthalen-1-ylmethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-ylmethyl)benzimidazole is a useful research compound. Its molecular formula is C18H14N2 and its molecular weight is 258.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
1-(Naphthalen-1-ylmethyl)benzimidazole derivatives have demonstrated significant potential in anticancer research. Notable compounds from this family have been synthesized and evaluated for their anticancer activities. For instance, certain derivatives have shown pronounced activity against breast cancer cell lines, with one compound identified as notably active (Salahuddin et al., 2014). Furthermore, research has indicated the importance of specific substituents on the benzimidazole ring, influencing cytotoxic activity against various human tumor cell lines. The ability of certain compounds to induce cell-cycle arrest and apoptosis in cancer cells further underscores the potential of these compounds in anticancer therapy (Junli Yang et al., 2019).
Antibacterial and Antifungal Applications
Several studies have explored the antimicrobial properties of this compound derivatives. For instance, silver N-heterocyclic carbene complexes of naphthalen-1-ylmethyl substituted compounds have exhibited high antibacterial and antifungal activities against a range of pathogens. This highlights the potential of these compounds in the development of new antimicrobial agents (Yetkin Gök et al., 2015). Additionally, novel propanamide derivatives have demonstrated noteworthy antimicrobial activity against various bacterial and fungal species, positioning them as potential candidates for antimicrobial drug development (A. Evren et al., 2020).
Sensing and Detection Applications
The field of sensor technology has also benefited from the properties of this compound derivatives. Researchers have developed fluorescent probes based on these compounds for acidic pH detection, showcasing their high efficiency and fast response. These probes have found applications in real-time and reversible pH sensing, indicating their potential in various industrial and research settings (Yan-Cheng Wu et al., 2018). Furthermore, certain derivatives have been applied in the selective and sensitive detection of metal ions in aqueous media, exemplifying their utility in environmental monitoring and industrial processes (K. Velmurugan et al., 2015).
Applications in Material Science
This compound derivatives have also found applications in material science. For example, benzimidazole-linked arylimide-based covalent organic frameworks (COFs) have been synthesized, exhibiting promising characteristics such as high surface areas and significant adsorption capabilities. These COFs have potential applications in gas adsorption and supercapacitor electrode materials, highlighting the versatility of these compounds (Arkapal Roy et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant interactions with various biological targets .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level .
Biochemical Pathways
Similar compounds have been shown to affect various metabolic pathways .
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and bbb permeability .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular levels .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors .
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-2-9-16-14(6-1)7-5-8-15(16)12-20-13-19-17-10-3-4-11-18(17)20/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCIAQAKSAQUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
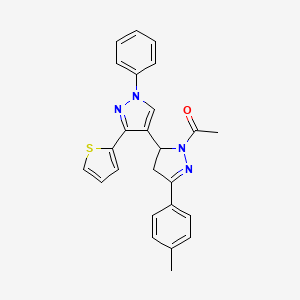
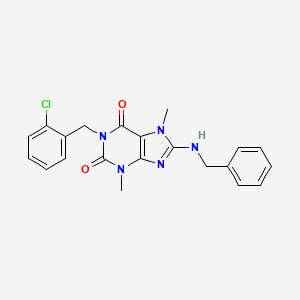

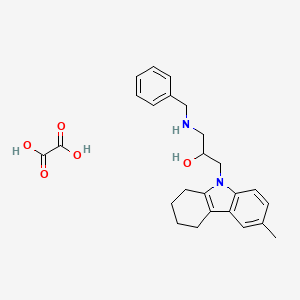

![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)

![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)
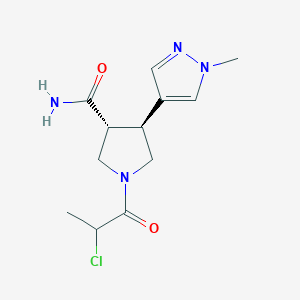
![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2480434.png)

